2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile
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Overview
Description
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to a methoxyacetonitrile group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The methoxyacetonitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as transition metals, to facilitate the cyclization and substitution reactions . Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like alkoxides, amines, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzofuran-2-YL)-2-hydroxyacetonitrile
- 2-(1-Benzofuran-2-YL)-2-chloroacetonitrile
- 2-(1-Benzofuran-2-YL)-2-ethoxyacetonitrile
Uniqueness
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is unique due to its specific methoxyacetonitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-2-methoxyacetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-11(7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,11H,1H3 |
InChI Key |
MGPRNUCHXCKRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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